Human P2X4 Receptor Antagonism — Direct IC50 Comparison with Known Antagonists
The compound exhibits antagonist activity at the human P2X4 receptor with an IC50 of 1.29 μM (1.29×10³ nM) in a calcium‑influx assay using human 1321N1 cells [1]. This potency is approximately 60‑fold weaker than the high‑affinity P2X4 antagonist PSB‑15417 (IC50 = 21.9 nM ) but comparable to the moderately potent antagonist PSB‑12062 (IC50 = 1.38 μM ). The difference in potency suggests that 4-[(2-chloropyridin-4-yl)methyl]piperazin-2-one may serve as a lower‑affinity tool compound or a starting point for further optimization.
| Evidence Dimension | P2X4 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 1.29 μM (1290 nM) |
| Comparator Or Baseline | PSB‑15417: 21.9 nM; PSB‑12062: 1.38 μM |
| Quantified Difference | ~59‑fold lower affinity vs. PSB‑15417; ~7% weaker vs. PSB‑12062 |
| Conditions | Human P2X4 expressed in 1321N1 cells; reduction in intracellular Ca²⁺ influx; 30 min incubation |
Why This Matters
This quantitative activity profile enables researchers to select the compound for studies requiring moderate P2X4 antagonism, where excessively potent inhibitors might mask physiological responses or cause off‑target effects.
- [1] BindingDB. BDBM50596626 (CHEMBL5175938). IC50: 1.29E+3 nM for human P2X4 receptor. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596626 (accessed 2026-04-21). View Source
